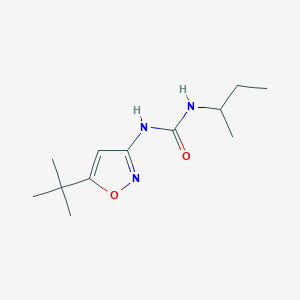![molecular formula C13H22SSi B14625269 Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane CAS No. 57787-84-5](/img/structure/B14625269.png)
Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to diethyl, methyl, and [2-(phenylsulfanyl)ethyl] groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane typically involves the reaction of diethylmethylchlorosilane with 2-(phenylsulfanyl)ethylmagnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding silanes.
Substitution: The silicon atom can participate in substitution reactions, where the diethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organolithium reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in cross-coupling reactions and as a reagent in organic synthesis.
Biology: Investigated for its potential use in the development of silicon-based biomolecules and as a probe in biological studies.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable bonds with various functional groups.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane involves its ability to form stable bonds with various functional groups. The silicon atom can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows the compound to participate in a wide range of chemical reactions, making it valuable in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Diethyl(methyl)silane: Lacks the phenylsulfanyl group, making it less versatile in certain reactions.
Methyl(phenylsulfanyl)ethylsilane: Contains only one ethyl group, which may affect its reactivity and applications.
Diethyl(phenylsulfanyl)silane: Similar structure but lacks the methyl group, which can influence its chemical behavior.
Uniqueness
Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane is unique due to the presence of both diethyl and methyl groups along with the phenylsulfanyl group. This combination of functional groups provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
57787-84-5 |
|---|---|
Molecular Formula |
C13H22SSi |
Molecular Weight |
238.47 g/mol |
IUPAC Name |
diethyl-methyl-(2-phenylsulfanylethyl)silane |
InChI |
InChI=1S/C13H22SSi/c1-4-15(3,5-2)12-11-14-13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3 |
InChI Key |
ZSYKZUZPSJXKFN-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(CC)CCSC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14625191.png)
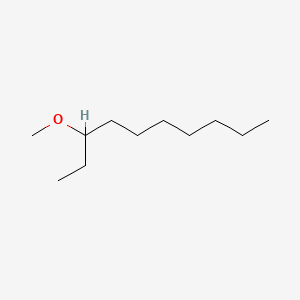
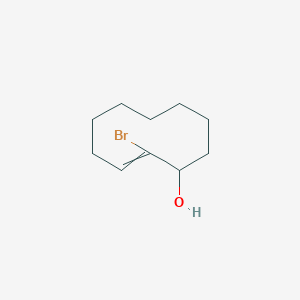

![Carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester](/img/structure/B14625232.png)
![1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene](/img/structure/B14625238.png)
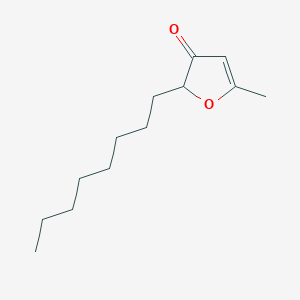
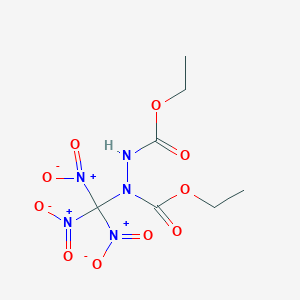

![Propanamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14625280.png)
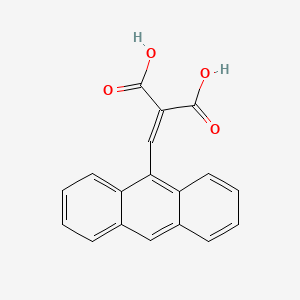

![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)
